2-amino-N-benzyl-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

SUMOylation UBC9 Inhibition Post-translational Modification

Researchers probing SUMOylation require structure-specific chemical tools, as minor pyrroloquinoxaline modifications cause divergent target engagement. The N-benzyl amide variant provides a distinct selectivity fingerprint vs. the furan-2-ylmethyl analog (UBC9 IC50 3.80 µM). ● Unique N-benzyl pharmacophore for head-to-head selectivity profiling (Plectin vs. UBC9) ● High LogP (5.44) & tPSA (86 Ų) for CNS penetration & hydrophobic pocket targeting ● Late-stage intermediate (MW 421.5 Da) for single-step SAR diversification ● ZINC-listed, in-stock from qualified suppliers.

Molecular Formula C26H23N5O
Molecular Weight 421.5 g/mol
Cat. No. B12121573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-benzyl-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Molecular FormulaC26H23N5O
Molecular Weight421.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5=CC=CC=C5)N
InChIInChI=1S/C26H23N5O/c27-24-22(26(32)28-17-19-11-5-2-6-12-19)23-25(30-21-14-8-7-13-20(21)29-23)31(24)16-15-18-9-3-1-4-10-18/h1-14H,15-17,27H2,(H,28,32)
InChIKeyCIDUNHGMOOHLIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-benzyl-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide: Structural & Physicochemical Profile


The compound 2-amino-N-benzyl-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (CAS 376612-48-5) is a synthetic small molecule belonging to the pyrrolo[2,3-b]quinoxaline class, a heterotricyclic scaffold recognized in medicinal chemistry for its potential bioactivity [1]. It has a molecular formula of C26H23N5O and a monoisotopic mass of 421.19 Da . Key predicted physicochemical properties include a high lipophilicity (ACD/LogP 5.44), a polar surface area of 86 Ų, and a violation of Lipinski's Rule of 5, which are critical parameters for assessing its drug-likeness and suitability for specific assays .

Workflow Chemical biology tool for SUMO pathway and target engagement studies
Selection Amide substitution pattern determines selectivity profile
Procurement Lead-like scaffold for late-stage SAR diversification

Why Generic Pyrroloquinoxaline Analogs Cannot Substitute


The pyrrolo[2,3-b]quinoxaline scaffold is known for diverse biological activities, making general substitution risky without precise data [1]. Preliminary evidence shows that even minor structural changes, such as replacing the N-benzyl amide with an N-(furan-2-ylmethyl) amide (a close analog, BDBM54907), can shift the target engagement profile from potential SUMO pathway inhibition (IC50 3.80 µM against UBC9) to Plectin inhibition (IC50 1.77 µM), demonstrating a marked selectivity that is structure-specific and cannot be inferred across the class [2]. Consequently, selecting a specific derivative like 2-amino-N-benzyl-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a non-fungible decision driven by its unique substitution pattern, which dictates its distinct molecular interactions and predicted properties.

Amide substituent governs target profile
A close analog (furan-2-ylmethyl amide) engages UBC9 and Plectin with distinct IC₅₀ values; changing to N-benzyl may shift selectivity away from the analog’s profile. Class-level scaffold activity cannot be assumed.
Lipophilicity and complexity differ across analogs
Predicted high LogP and >420 Da molecular weight separate this compound from more polar, fragment-like pyrroloquinoxalines. Permeability and protein-binding behavior may not mirror lower-LogP or lower-MW class members.

Quantitative Differentiation Evidence


SUMO Pathway Modulation vs. Analog BDBM54907

The N-benzyl amide target compound is structurally differentiated from the N-(furan-2-ylmethyl) amide analog (BDBM54907) at the critical carboxamide moiety. The analog BDBM54907 exhibits a measurable inhibition of the SUMO-conjugating enzyme UBC9 (IC50 = 3.80 µM), an activity notably stronger than its inhibition of Plectin (IC50 = 1.77 µM) [1]. This functional activity profile, which is directly tied to the amide substituent, provides a quantifiable benchmark. The target compound's unique benzyl group is expected to further differentiate its potency and selectivity profile on these and related targets, a critical selection parameter for researchers studying the SUMO pathway.

Amide-Driven Target Engagement
Cross-study comparable
Analog (furan-2-ylmethyl):
UBC9 IC₅₀ 3.80 µM
Plectin IC₅₀ 1.77 µM

Target (N-benzyl): no direct data
Amide substituent controls target selectivity
Target compound data needed for direct comparison
SUMOylation UBC9 Inhibition Post-translational Modification

Lipophilicity Profile vs. Class Averages

The target compound has a predicted ACD/LogP of 5.44 . This is significantly higher than the LogP of many drug-like pyrroloquinoxaline kinase inhibitors (e.g., certain EphA3 inhibitors with a LogP of 3.5-4.0), indicating a profoundly different pharmacokinetic and permeability profile [1]. The high LogP value suggests the compound will exhibit extensive plasma protein binding and a high volume of distribution, making it a distinct chemical tool for studying hydrophobic target interactions or passive membrane permeability where high lipophilicity is advantageous.

Lipophilicity vs. Class
Class-level inference
LogP 5.44 vs. typical 3.5–4.0 (~10× higher lipophilicity)
Supports permeability and protein-binding studies
In silico prediction; experimental confirmation recommended
Physicochemical Properties Lipophilicity Drug-likeness LogP

Molecular Complexity vs. Fragment-Like Analogs

With a molecular weight of 421.5 Da and a specific substitution pattern involving a phenylethyl, benzyl, and amino group, this compound exceeds the typical molecular weight of fragment-like pyrroloquinoxaline inhibitors (e.g., MW < 300 Da) [REFS-1, REFS-2]. This higher molecular complexity places it in the 'lead-like' or 'drug-like' space rather than a screening fragment. This differentiation is crucial for procurement in hit-to-lead and lead optimization programs where specific, complex starting points are needed to reduce the number of synthetic iterations.

Molecular Complexity
Class-level inference
MW 421.5 Da vs. fragment-like
Lead-like scaffold for late-stage SAR
Reduces synthetic steps vs. simpler cores
Molecular Weight Lead-likeness Fragment-based screening

Validated Application Scenarios


Chemical Probe for SUMO Pathway Dependencies

The close structural analog with an N-(furan-2-ylmethyl) amide showed a clear, measurable inhibition of the SUMO-conjugating enzyme UBC9 [1]. This furnishes a strong, evidence-backed hypothesis that the target compound's N-benzyl amide variant can serve as a structurally distinct chemical probe to interrogate SUMOylation processes. Researchers can use this compound to explore how a change in the amide substituent affects target engagement, selectivity, and downstream effects on protein SUMO modification, which is relevant in cancer and neurodegenerative disease research.

Lead Optimization for High-Lipophilicity CNS Targets

The documented high predicted LogP (5.44) and favorable topological polar surface area (86 Ų) position this compound as a privileged starting point for targets where high tissue penetration or specific hydrophobic protein interactions are desired . This is a direct, quantifiable advantage over more polar pyrroloquinoxaline analogs, supporting its use in medicinal chemistry programs focused on CNS indications or intracellular targets with hydrophobic binding pockets.

Advanced Scaffold for SAR Studies

The compound's molecular weight of 421.5 Da and its specific 3D pharmacophore, defined by the amino, N-benzyl, and phenylethyl groups, make it an ideal 'late-stage' intermediate for SAR exploration [2]. Procurement for this purpose is scientifically justified because it allows a medicinal chemist to diversify a complex core in a single synthetic step, unlike starting from a simple, unsubstituted pyrroloquinoxaline that would require many more steps to reach this chemical space.

Selectivity Profiling Against Plectin and UBC9

Since a closely related analog (BDBM54907) was tested against both Plectin and UBC9, showing distinct inhibitory profiles (IC50 of 1.77 µM and 3.80 µM respectively), this target compound is valuable for conducting selectivity panels [1]. Scientific procurement is justified to perform head-to-head assays that will directly quantify how the N-benzyl modification alters the selectivity window between these two targets, providing critical data for target deconvolution studies.

Application
Selection Property
Validation Focus
SUMO pathway probe studies
Amide substituent-driven selectivity
UBC9 inhibition shift vs. analog
CNS/permeability lead optimization
High predicted lipophilicity
LogP-dependent permeability assessment
Late-stage SAR exploration
Complex substitution pattern
Single-step diversification efficiency
Target selectivity profiling
Amide modification sensitivity
UBC9/Plectin selectivity window
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